molecular formula C24H28N4O4S B1672714 J-2156 CAS No. 848647-56-3

J-2156

货号: B1672714
CAS 编号: 848647-56-3
分子量: 468.6 g/mol
InChI 键: VTNCZBXJSGKDLS-SFTDATJTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

化学反应分析

J-2156 经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物取决于所用试剂和特定条件 .

科学研究应用

Pain Management

  • Chronic Pain Models : J-2156 has demonstrated efficacy in alleviating mechanical hyperalgesia in several animal models of chronic pain, including:
    • Breast Cancer-Induced Bone Pain : In a rat model, this compound significantly reduced pain-like behaviors associated with bone pain induced by breast cancer, showcasing its potential as an analgesic agent .
    • Chronic Low Back Pain : Studies have shown that this compound effectively alleviates symptoms in models of chronic low back pain, indicating its utility in managing persistent pain conditions .
  • Mechanism of Action : The analgesic effects of this compound are primarily mediated through peripheral SST4 receptors, which inhibit excitability in spinal neurons and primary afferents without affecting normal physiological pain transmission . This suggests a targeted approach to pain relief with minimal central nervous system side effects.

Anti-inflammatory Properties

  • Inflammatory Response Modulation : this compound has been shown to inhibit neuropeptide release and reduce inflammatory responses in various studies:
    • In vitro studies revealed that this compound diminished the release of sensory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are critical mediators of inflammation .
    • In vivo experiments indicated that this compound reduced both neurogenic and non-neurogenic acute inflammatory processes, highlighting its potential as a novel anti-inflammatory drug candidate .
  • Chronic Inflammation : The compound also exhibited significant effects on chronic inflammatory conditions, such as adjuvant-induced arthritis, where it reduced edema and arthritic changes, suggesting its role in managing long-term inflammatory diseases .

Binding Affinity and Selectivity

This compound has been characterized by its strong binding affinity for the SST4 receptor:

  • Affinity Measurements : Binding studies indicate that this compound has nanomolar affinity for SST4, with over 300-fold selectivity compared to other somatostatin receptor subtypes (SST1, SST2, SST3, SST5) . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Case Studies and Experimental Findings

StudyModelKey Findings
Engström et al., 2005In vitroDemonstrated high selectivity and potency at SST4 receptors.
Sándor et al., 2006Rat modelAlleviated mechanical allodynia; showed low propensity for receptor desensitization.
Shenoy et al., 2018Breast cancer-induced bone painSignificant reduction in pain-like behaviors; effective dosing range identified.
Park et al., 2019Chronic low back pain modelConfirmed analgesic properties; effective in reducing hyperalgesia.

作用机制

J-2156 通过高亲和力结合生长抑素 4 型受体发挥其作用。这种结合导致下游信号通路活化,从而调节疼痛感知。 所涉及的分子靶标包括参与疼痛信号传导的各种蛋白质和酶 . 确切的途径和机制仍在研究中,但目前的理解突出了其作为非阿片类镇痛剂的潜力 .

生物活性

J-2156 is a selective agonist for the somatostatin receptor subtype 4 (SST4), which has been the focus of numerous studies due to its potential therapeutic applications in pain management and inflammatory conditions. This compound exhibits notable biological activity, particularly in modulating neuropeptide release and alleviating pain in various animal models.

This compound primarily functions by activating SST4 receptors, which are expressed in sensory neurons and immune cells. The activation of these receptors leads to a decrease in the release of pro-inflammatory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). This mechanism is crucial in reducing neurogenic inflammation and pain responses.

Key Research Findings

  • Neuropeptide Release Inhibition :
    • This compound demonstrated a concentration-dependent inhibition of electrically-evoked neuropeptide release, with effective concentrations (EC50) for substance P, CGRP, and somatostatin being 11.6 nM, 14.3 nM, and 110.7 nM, respectively .
    • In vivo studies indicated that this compound significantly inhibited both neurogenic and non-neurogenic acute inflammatory processes .
  • Pain Relief in Animal Models :
    • In a rat model of bone cancer-induced pain (BCIBP), this compound effectively reversed pain-like behaviors, with observed EC50 values for mechanical allodynia and hyperalgesia at 3.7 mg/kg and 8.0 mg/kg, respectively .
    • The compound also showed efficacy in reducing nocifensive behavior during formalin tests and alleviating chronic inflammatory pain induced by adjuvants .
  • Neuronal Effects :
    • This compound significantly decreased the firing rate of layer V pyramidal neurons, indicating its potential to modulate neuronal excitability . This effect was specific to certain neuron types, demonstrating selective action on neuronal populations expressing SST4 receptors.

Study on Diabetic Neuropathy

A recent study investigated the effects of this compound on painful diabetic neuropathy (PDN) induced by streptozotocin in rats. The study reported that:

  • This compound at doses of 10, 20, and 30 mg/kg produced significant anti-allodynic effects, with maximal efficacy observed at 30 mg/kg .
  • The duration of action exceeded three hours, indicating a sustained effect compared to standard treatments like gabapentin and morphine .

Study on Chronic Pain Models

In another study focusing on chronic pain models, this compound was shown to alleviate mechanical hyperalgesia resulting from sciatic nerve ligation. The compound's ability to inhibit neuropeptide release contributed to its analgesic properties .

Data Table: Summary of Biological Activities

Study FocusModel UsedDose Range (mg/kg)Key Findings
Neuropeptide ReleaseIn vitro (tracheae)10–2000 nMInhibition of substance P and CGRP release
Bone Cancer PainRat model3.7–8.0Reversal of pain-like behaviors
Diabetic NeuropathyStreptozotocin-induced rat10–30Significant anti-allodynic effects
Chronic InflammationAdjuvant-induced inflammationVariableDecreased mechanical allodynia

属性

IUPAC Name

(2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-16-11-12-22(19-10-6-5-9-18(16)19)33(31,32)28-20(13-14-25)24(30)27-21(23(26)29)15-17-7-3-2-4-8-17/h2-12,20-21,28H,13-15,25H2,1H3,(H2,26,29)(H,27,30)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNCZBXJSGKDLS-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N[C@@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848647-56-3
Record name (1'S, 2S)-4-Amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4''-methyl-1''-naphthalenesulfonylamino)butanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848647563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name J-2156
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H35JAI9M2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
J-2156
Reactant of Route 2
J-2156
Reactant of Route 3
J-2156
Reactant of Route 4
J-2156
Reactant of Route 5
J-2156
Reactant of Route 6
J-2156

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。